![molecular formula C22H24N2O3S2 B2807469 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide CAS No. 954036-19-2](/img/structure/B2807469.png)
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide
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Description
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide, also known as DMXAA, is a synthetic small molecule that has been studied for its potential as an anti-cancer agent. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Scientific Research Applications
Antitumor and Anticancer Activity
Compounds structurally related to 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide have been extensively studied for their potential antitumor and anticancer properties. For instance, acetamide derivatives bearing different heterocyclic ring systems have shown considerable antitumor activity against a variety of human tumor cell lines, highlighting the therapeutic potential of such compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015). Similarly, certain acetamide derivatives have demonstrated promising anticancer activities against melanoma-type cell lines (Duran & Demirayak, 2012).
Analgesic and Anti-Inflammatory Activities
The synthesis of acetamide derivatives has also been linked to significant analgesic and anti-inflammatory effects, offering potential applications in pain and inflammation management. Some synthesized acetamide hydrochlorides have displayed analgesic effects comparable to sodium metamizole and showed notable anti-inflammatory effects in experimental models (Yusov et al., 2019).
Chemical Properties and Synthesis
The chemical properties, such as pKa values, of acetamide derivatives have been characterized, providing valuable insights into their chemical behavior and potential pharmaceutical applications. For instance, the acidity constants of certain acetamide derivatives have been determined, revealing how the molecular structure influences the protonation process (Duran & Canbaz, 2013).
Optoelectronic Properties
Acetamide derivatives have been studied for their optoelectronic properties, which are crucial for applications in materials science and electronic devices. Thiazole-based polythiophenes, for example, have been synthesized and their optoelectronic properties explored, opening avenues for their use in optoelectronic devices (Camurlu & Guven, 2015).
Initiators for Polymerization
Some acetamide derivatives have been utilized as initiators for the ring-opening polymerization of cyclic esters, indicating their potential utility in the field of polymer chemistry. Their synthesis, structure, and activity in the polymerization process have been well-documented, showing their significance in creating polymeric materials (Otero et al., 2011).
properties
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-14-6-5-7-15(2)21(14)24-20(25)10-17-13-29-22(23-17)28-12-16-8-18(26-3)11-19(9-16)27-4/h5-9,11,13H,10,12H2,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPRFNUFDGODOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide |
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